1-Chloro-2,3-indoledione
Overview
Description
1-Chloro-2,3-indoledione is an organic compound with the molecular formula C₈H₄ClNO₂ and a molecular weight of 181.576 g/mol It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
The synthesis of 1-Chloro-2,3-indoledione typically involves the chlorination of 2,3-indoledione. One common method includes the reaction of 2,3-indoledione with thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom at the 1-position . The reaction is usually carried out in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
1-Chloro-2,3-indoledione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex indole derivatives.
Reduction: Reduction reactions can convert it into different indole derivatives with varying degrees of saturation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and nucleophiles like ammonia (NH₃) or thiols (RSH). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2,3-indoledione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Chloro-2,3-indoledione and its derivatives involves interactions with various molecular targets, including enzymes and receptors. The chlorine atom at the 1-position can participate in electrophilic aromatic substitution reactions, allowing the compound to bind to specific sites on target molecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Chloro-2,3-indoledione can be compared with other indole derivatives, such as:
2,3-Indoledione: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-Bromo-2,3-indoledione: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
1-Methyl-2,3-indoledione: Contains a methyl group instead of chlorine, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-chloroindole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-10-6-4-2-1-3-5(6)7(11)8(10)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPFGHSOYPBCGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183770 | |
Record name | 1-Chloro-2,3-indoledione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2959-03-7 | |
Record name | 1-Chloro-2,3-indoledione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002959037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-2,3-indoledione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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